[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester
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Overview
Description
[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .
Mechanism of Action
Target of Action
Ethyl 2-[[2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate is a potent inhibitor of several essential cancer targets, including EGFR WT, EGFR T790M, VGFR2, and Top-II . These targets play a crucial role in cell proliferation and survival, making them attractive targets for anticancer therapy .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction is facilitated by the compound’s pyrazolopyrimidine scaffold, which is structurally similar to tyrosine and receptor kinase inhibitors . The inhibition of these targets leads to a decrease in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR WT, EGFR T790M, VGFR2, and Top-II, ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate affects several biochemical pathways involved in cell proliferation and survival . The downstream effects of this inhibition include reduced cell growth and increased cell death .
Result of Action
The molecular and cellular effects of ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate’s action include reduced cell proliferation and increased cell death . These effects are a result of the compound’s inhibition of its targets and the subsequent disruption of the biochemical pathways they are involved in .
Biochemical Analysis
Cellular Effects
In cellular context, ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate and its analogs have demonstrated potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays
Molecular Mechanism
It’s structurally very similar to tyrosine and receptor kinase inhibitors . Therefore, it’s plausible that it may exert its effects through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3), followed by heterocyclization using hexamethyldisilazane . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, potentially modifying the compound’s pharmacokinetics.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can generate a wide range of derivatives with varying biological activities.
Scientific Research Applications
Chemistry
In chemistry, [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate enzyme activity and protein-protein interactions makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and survival, making it a potential candidate for drug development .
Industry
In industry, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- [4-(4-Aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine]
- [3-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine]
- [5-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine]
Uniqueness
What sets [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester apart from these similar compounds is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific protein kinases with high potency makes it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-2-25-15(24)9-18-14(23)10-26-17-13-8-21-22(16(13)19-11-20-17)12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQKDWAXBQZOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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